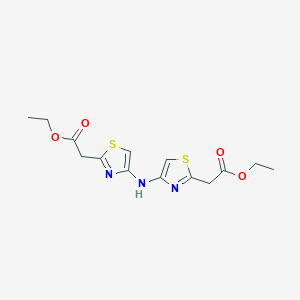
1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxybenzoyl group attached to a dihydroquinoline ring, along with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The starting material, 3-methoxybenzoic acid, is converted to 3-methoxybenzoyl chloride using thionyl chloride under reflux conditions.
Cyclization Reaction: The 3-methoxybenzoyl chloride is then reacted with an appropriate amine to form the desired dihydroquinoline ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzoyl ring activates the aromatic ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carbonitrile group to an amine.
Major Products Formed:
Oxidation Products: Quinoline derivatives with various functional groups depending on the oxidizing agent used.
Reduction Products: Aminoquinoline derivatives formed by the reduction of the carbonitrile group.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Vanillic Acid Derivatives: These compounds share a similar methoxybenzoyl group and exhibit enzyme inhibitory activity.
Benzimidazole Derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal applications.
Uniqueness: 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a methoxybenzoyl group and a dihydroquinoline ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H14N2O2 |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
1-(3-methoxybenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-22-16-7-4-6-14(11-16)18(21)20-15(12-19)10-9-13-5-2-3-8-17(13)20/h2-11,15H,1H3 |
InChI-Schlüssel |
ZXSMIDBNOQMDBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)

![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)
![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)
![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)

![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)

